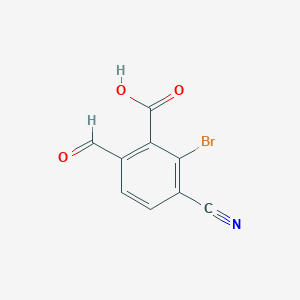
1'-Acetyl-2,4'-bipiperidine hydrochloride
Descripción general
Descripción
1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are key synthetic fragments for drug design. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 1’-Acetyl-2,4’-bipiperidine hydrochloride is C12H23ClN2O . It is a heterocyclic compound with a six-membered ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
LC-MS/MS for Quantitative Determination
A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was validated for the quantitative determination of a compound structurally similar to 1'-Acetyl-2,4'-bipiperidine hydrochloride, namely SCH 211803, in rat and monkey plasma. The method, characterized by rapidness, sensitivity, specificity, accuracy, and reproducibility, was developed for supporting pre-clinical studies and utilized automated 96-well plate protein precipitation for sample processing (Yang et al., 2004).
Molecular Structures and Interactions
Cocrystal Characterization
The cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride were studied, revealing their belonging to the monoclinic system with C 2/ c space group. This study detailed the molecular arrangements, hydrogen bonding patterns, and interaction with Cl− anions, providing insights into the molecular structure and interactions of similar piperidine-based compounds (Dega-Szafran et al., 2006).
Radiolabeling for PET Studies
Improved Synthesis and Radiolabeling
An enhanced synthesis method for the precursor acetic acid-piperidine-4-yl ester was developed, crucial for the production of [11C]MP4A, a tracer used in PET studies of the acetylcholine neurotransmission system. The highly purified precursor led to a tracer with high radiochemical purity, indicating the relevance of this approach in preparing compounds for neuroimaging and potentially for studies involving this compound (Carpinelli et al., 2006).
Enzymatic Inhibition Studies
Tyrosinase Inhibition
A study synthesized N-substituted biperidines, including structures similar to this compound, and evaluated them as tyrosinase inhibitors. Potent inhibition was observed, indicating the compound's potential in drug design and its relevance in studies focused on enzymatic inhibition (Khan et al., 2005).
Mecanismo De Acción
Target of Action
1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The exact pathways and their downstream effects for this specific compound need further investigation.
Análisis Bioquímico
Biochemical Properties
1’-Acetyl-2,4’-bipiperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including 1’-Acetyl-2,4’-bipiperidine hydrochloride, are known to interact with receptor tyrosine kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These interactions can lead to the inhibition or activation of these enzymes, thereby modulating cellular signaling pathways.
Cellular Effects
1’-Acetyl-2,4’-bipiperidine hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including 1’-Acetyl-2,4’-bipiperidine hydrochloride, have been found to exhibit antiproliferative and antimetastatic effects on cancer cells . These effects are mediated through the modulation of key signaling pathways involved in cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of 1’-Acetyl-2,4’-bipiperidine hydrochloride involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, 1’-Acetyl-2,4’-bipiperidine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-Acetyl-2,4’-bipiperidine hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including 1’-Acetyl-2,4’-bipiperidine hydrochloride, can exhibit stable activity over extended periods . The degradation of the compound can lead to a decrease in its efficacy and potential side effects.
Dosage Effects in Animal Models
The effects of 1’-Acetyl-2,4’-bipiperidine hydrochloride vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as the inhibition of cancer cell growth . At higher doses, 1’-Acetyl-2,4’-bipiperidine hydrochloride may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
1’-Acetyl-2,4’-bipiperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its biotransformation . The metabolic pathways of 1’-Acetyl-2,4’-bipiperidine hydrochloride are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1’-Acetyl-2,4’-bipiperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . Understanding the transport and distribution mechanisms of 1’-Acetyl-2,4’-bipiperidine hydrochloride is crucial for optimizing its therapeutic potential.
Subcellular Localization
1’-Acetyl-2,4’-bipiperidine hydrochloride exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1’-Acetyl-2,4’-bipiperidine hydrochloride is essential for understanding its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSHKHKDZCPEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















